molecular formula C8H4BrClN2 B13922253 2-Bromo-7-chloro-1,6-naphthyridine

2-Bromo-7-chloro-1,6-naphthyridine

Cat. No.: B13922253
M. Wt: 243.49 g/mol
InChI Key: JGMOYKZXNQSMFW-UHFFFAOYSA-N
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Description

2-Bromo-7-chloro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the naphthyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-chloro-1,6-naphthyridine typically involves the halogenation of 1,6-naphthyridine. One common method is the bromination of 7-chloro-1,6-naphthyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-chloro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxide salts in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and arylboronic acids or alkenes.

Major Products Formed

    Substitution Reactions: Formation of substituted naphthyridines with various functional groups.

    Oxidation Reactions: Formation of naphthyridine N-oxides.

    Reduction Reactions: Formation of dihydronaphthyridines.

    Coupling Reactions: Formation of biaryl or aryl-alkene derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-7-chloro-1,6-naphthyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards molecular targets . The compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-chloro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

2-bromo-7-chloro-1,6-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-7-2-1-5-4-11-8(10)3-6(5)12-7/h1-4H

InChI Key

JGMOYKZXNQSMFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=NC=C21)Cl)Br

Origin of Product

United States

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